molecular formula C16H13N3O3 B5714592 2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline

2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline

Cat. No. B5714592
M. Wt: 295.29 g/mol
InChI Key: OXUGSSBLZJJERS-UHFFFAOYSA-N
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Description

2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a quinoxaline derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is involved in the synthesis of various quinolines, which are valuable in medicinal chemistry. A study demonstrates the iron-catalyzed redox condensation of 2-nitrobenzyl alcohols and alcohols, producing substituted quinolines with carbon dioxide and water as the only side products. This synthesis method shows promise due to its efficiency and environmentally friendly nature (Wang et al., 2016).
  • Another research highlights the reaction of 3-methyl-2(1H)quinoxalinone with alkyl, benzyl, and arenesulfonyl halides, leading to the formation of various quinoxaline derivatives. These compounds have potential applications in developing new pharmaceuticals and materials (Badr et al., 1984).

Biological and Pharmacological Effects

  • Quinoxaline derivatives, such as 2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline, are studied for their neuroprotective properties. An analog, NBQX, is known to protect against global ischemia, even when administered hours after an ischemic challenge (Sheardown et al., 1990).
  • Research on quinoxaline-incorporated Schiff bases synthesized under microwave irradiation reveals potential antitubercular and anti-inflammatory activities. This highlights the role of quinoxaline derivatives in developing new treatments for infectious diseases (Achutha et al., 2013).
  • A study exploring the antimicrobial activity of quinoxaline 1,4-dioxide derivatives against bacterial and yeast strains suggests their potential as new drugs for antimicrobial activity chemotherapy. These compounds demonstrate low toxicity and high efficacy, indicating their use in addressing antibiotic resistance (Vieira et al., 2014).

properties

IUPAC Name

2-methyl-3-[(4-nitrophenyl)methoxy]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-16(18-15-5-3-2-4-14(15)17-11)22-10-12-6-8-13(9-7-12)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUGSSBLZJJERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.